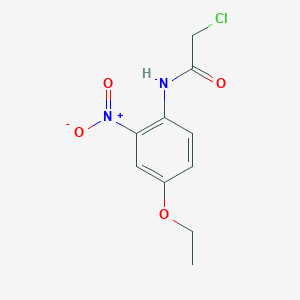

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a synthetic compound that has gained significant attention in the field of scientific research. TFB is a potent inhibitor of several enzymes, including histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. In recent years, TFB has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and inflammation.

Scientific Research Applications

Enantioselective Synthesis and Chemical Transformations

Compounds structurally related to N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide have been used in enantioselective synthesis processes. For instance, enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate showcases the utility of similar compounds in synthesizing complex organic structures with potential pharmacological applications (Calvez, Chiaroni, & Langlois, 1998).

Supramolecular Chemistry

Research on new supramolecular packing motifs highlights the potential of compounds with benzamide functionalities in the development of new materials. The study demonstrates how aryl rings can self-assemble into structures with potential applications in liquid crystal technology and materials science (Lightfoot, Mair, Pritchard, & Warren, 1999).

Magnetic Materials

The synthesis and study of tetranuclear [Cu-Ln]2 single molecule magnets demonstrate the role of benzamide derivatives in the field of magnetic materials. Such research explores the magnetic properties of compounds for potential applications in data storage and quantum computing (Costes, Shova, & Wernsdorfer, 2008).

Neuroleptic Activity

Investigations into the synthesis and neuroleptic activity of benzamides, including studies on their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicate the pharmacological significance of benzamide derivatives. This research suggests potential applications in the development of new therapeutic agents for treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Antifungal Activity

Research on the synthesis and antifungal activity of dimethylated trifluoroatrolactamide derivatives exemplifies the potential of benzamide derivatives in addressing fungal infections. This work indicates the broader applicability of such compounds in medicinal chemistry and drug development (Yang, Zhu, Cui, Li, Zhao, & Liu, 2017).

properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO3/c1-12(19,8-20-2)7-17-11(18)9-5-3-4-6-10(9)13(14,15)16/h3-6,19H,7-8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHHMYJLODBKGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2692824.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2692825.png)

![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2692828.png)

![Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate](/img/structure/B2692832.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B2692842.png)